molecular formula C19H21N7 B3057920 Guanidine, N,N'''-[(1-methyl-1H-pyrrole-2,5-diyl)di-4,1-phenylene]bis- CAS No. 863710-26-3

Guanidine, N,N'''-[(1-methyl-1H-pyrrole-2,5-diyl)di-4,1-phenylene]bis-

Cat. No. B3057920
CAS RN: 863710-26-3
M. Wt: 347.4 g/mol
InChI Key: LWIAKOSVPYQOFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of guanidine derivatives involves various methods. One approach is guanylation, where amines react with cyanamide in the presence of catalytic amounts of scandium (III) triflate. This method is particularly useful for substrates that dissolve in aqueous solutions, such as peptides or pharmacologically important compounds .

Another strategy involves the condensation of carboxylic acids with substituted amines, leading to the formation of N-acyl derivatives of pyrrole. For instance, the reaction of 1-methyl-1H-pyrrole with tri-n-butyltin chloride and N,N,N’,N’-tetramethylethylenediamine produces 2,5-bis(tri-n-butylstannyl)-1-methyl-1H-pyrrole, which can further undergo coupling reactions .


Molecular Structure Analysis

The molecular structure of Guanidine, N,N’‘’-[(1-methyl-1H-pyrrole-2,5-diyl)di-4,1-phenylene]bis- consists of guanidine moieties linked to a pyrrole-based aromatic system. The exact arrangement of atoms and bonds can be visualized using computational tools .


Chemical Reactions Analysis

Guanidine derivatives participate in various chemical reactions. For example, they can undergo ‘stille’ coupling with substituted bromonitroarenes, leading to the formation of more complex compounds. Additionally, guanidine can be synthesized from primary and secondary amines using specific reagents under mild conditions .

Mechanism of Action

Guanidine compounds act as strong bases due to the presence of three amino groups. They can participate in proton transfer reactions, nucleophilic substitutions, and other chemical transformations. In biological systems, guanidine derivatives may interact with receptors or enzymes, affecting cellular processes .

properties

IUPAC Name

2-[4-[5-[4-(diaminomethylideneamino)phenyl]-1-methylpyrrol-2-yl]phenyl]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7/c1-26-16(12-2-6-14(7-3-12)24-18(20)21)10-11-17(26)13-4-8-15(9-5-13)25-19(22)23/h2-11H,1H3,(H4,20,21,24)(H4,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWIAKOSVPYQOFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1C2=CC=C(C=C2)N=C(N)N)C3=CC=C(C=C3)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424300
Record name Guanidine, N,N'''-[(1-methyl-1H-pyrrole-2,5-diyl)di-4,1-phenylene]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

863710-26-3
Record name Guanidine, N,N'''-[(1-methyl-1H-pyrrole-2,5-diyl)di-4,1-phenylene]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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